molecular formula C15H23ClN4O2 B2444622 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 848369-61-9

3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2444622
CAS RN: 848369-61-9
M. Wt: 326.83
InChI Key: JFRPUQZLUUZJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C15H23ClN4O2 and its molecular weight is 326.83. The purity is usually 95%.
BenchChem offers high-quality 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic System Construction

Research by Dotsenko, Sventukh, and Krivokolysko (2012) delves into the construction of penta- and hexacyclic heterocyclic systems, involving reactions with 8-chloromethyl-xanthene derivatives. These reactions lead to the formation of complex purine derivatives, showcasing the compound's utility in synthesizing novel heterocyclic structures with potential applications in medicinal chemistry and material science (Dotsenko, V., Sventukh, D. V., & Krivokolysko, S., 2012).

Synthesis of Xanthene Derivatives

Bhatia, Waghmare, Choudhari, and Kumbhar (2016) explored the synthesis of xanthene derivatives for their potential antiasthmatic activities. These compounds, derived from similar purine structures, demonstrate the versatility of purine-based compounds in developing pharmacological agents, particularly in addressing respiratory conditions (Bhatia, M., Waghmare, Vikram Shivaji, Choudhari, P., & Kumbhar, Santosh S., 2016).

Protective Group Utilization in Synthesis

Khaliullin and Shabalina (2020) investigated the use of thietanyl protection in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. This study underscores the significance of protective groups in synthesizing structurally complex purine derivatives, opening avenues for creating diverse compounds with specific functionalities (Khaliullin, F., & Shabalina, Y., 2020).

Anticancer Activity of Purine Derivatives

Hayallah (2017) designed and synthesized a series of purine-diones, investigating their anticancer activities. This research exemplifies the therapeutic potentials of purine derivatives in oncology, providing insights into designing new anticancer agents with improved efficacy and specificity (Hayallah, A., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves the introduction of a chloromethyl group to a 7-substituted purine derivative, followed by the addition of a butyl group at the 3-position and a 3-methylbutyl group at the 7-position. The resulting compound is then cyclized to form the tetrahydro-1H-purine-2,6-dione ring system.", "Starting Materials": [ "7-methyl-1H-purine-2,6-dione", "butylmagnesium bromide", "3-methylbutylmagnesium bromide", "formaldehyde", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "ethyl acetate", "methanol", "water" ], "Reaction": [ "7-methyl-1H-purine-2,6-dione is reacted with formaldehyde and hydrochloric acid to form 7-chloromethyl-1H-purine-2,6-dione.", "7-chloromethyl-1H-purine-2,6-dione is reacted with butylmagnesium bromide to form 3-butyl-7-chloromethyl-1H-purine-2,6-dione.", "3-butyl-7-chloromethyl-1H-purine-2,6-dione is reacted with 3-methylbutylmagnesium bromide to form 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-1H-purine-2,6-dione.", "The resulting compound is cyclized by treatment with sodium hydroxide in methanol to form 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione.", "The final product is isolated by extraction with dichloromethane and purification by column chromatography using ethyl acetate and diethyl ether as eluents." ] }

CAS RN

848369-61-9

Product Name

3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Molecular Formula

C15H23ClN4O2

Molecular Weight

326.83

IUPAC Name

3-butyl-8-(chloromethyl)-7-(3-methylbutyl)purine-2,6-dione

InChI

InChI=1S/C15H23ClN4O2/c1-4-5-7-20-13-12(14(21)18-15(20)22)19(8-6-10(2)3)11(9-16)17-13/h10H,4-9H2,1-3H3,(H,18,21,22)

InChI Key

JFRPUQZLUUZJMW-UHFFFAOYSA-N

SMILES

CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)CCl)CCC(C)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.